Bienvenue dans la boutique en ligne BenchChem!

TRC253

Prostate Cancer Androgen Receptor Antagonist Drug Resistance

TRC253 (JNJ-63576253) is the definitive tool compound for prostate cancer research targeting the enzalutamide-resistant AR F877L mutation. Unlike enzalutamide or apalutamide, which lose potency against this mutant, TRC253 maintains full antagonist activity (IC50 37 nM), blocking AR nuclear translocation and DNA binding. Validated in vivo in F877L-driven xenografts (87% tumor growth inhibition at 30 mg/kg p.o.), this orally bioavailable (F=45%) spirocyclic thiohydantoin ensures complete pathway inhibition where other antiandrogens fail. Essential for mutation-driven mCRPC models, liquid biopsy correlative studies, and as a benchmark in novel AR antagonist screening.

Molecular Formula
Molecular Weight
Cat. No. B1574705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRC253
SynonymsTRC253;  TRC-253;  TRC 253;  JNJ63576253;  JNJ 63576253;  JNJ 63576253; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRC253: A Next-Generation Androgen Receptor Antagonist for Wild-Type and F877L Mutant-Driven Prostate Cancer Research


TRC253 (also known as JNJ-63576253) is a spirocyclic thiohydantoin small molecule [1] that functions as a potent, orally bioavailable, full antagonist of the androgen receptor (AR). It is designed to address resistance mechanisms in metastatic castration-resistant prostate cancer (mCRPC) by potently inhibiting both wild-type AR and clinically relevant ligand-binding domain (LBD) mutants, most notably the F877L mutation which arises following treatment with earlier-generation antiandrogens [2]. The compound acts by preventing AR nuclear translocation and subsequent DNA binding, thereby abrogating AR-driven transcription [3].

Why TRC253 Cannot Be Interchanged with Enzalutamide or Darolutamide in F877L-Mutant Prostate Cancer Models


Generic substitution or simple in-class replacement of TRC253 with other second-generation AR antagonists is scientifically invalid for models and clinical contexts involving specific AR mutations, particularly F877L. Enzalutamide and apalutamide, while effective against wild-type AR, are known to exhibit agonist activity or marked loss of potency in the presence of the F877L mutation [1]. Furthermore, while darolutamide retains some activity against F877L, the distinct spirocyclic thiohydantoin scaffold of TRC253 confers a unique binding mode and full antagonist profile that translates to superior inhibitory potency against F877L-mutant AR in direct comparative assays [2]. This critical divergence in mutation-specific pharmacology means that selecting TRC253 is essential for research specifically investigating enzalutamide-resistant or F877L-driven disease mechanisms, where other in-class compounds would provide misleading or null results.

Quantitative Comparative Evidence for TRC253 (JNJ-63576253) Against Key AR Antagonist Comparators


Superior Cellular Potency Against F877L Mutant Androgen Receptor Compared to Enzalutamide

TRC253 demonstrates potent inhibitory activity against the clinically relevant F877L mutant androgen receptor (AR), a common mechanism of resistance to enzalutamide. In direct cellular assays, enzalutamide exhibits agonistic properties or loses potency against F877L-mutant AR. In contrast, TRC253 retains full antagonist activity with an IC50 value of 37 nM in LNCaP cells expressing this mutant . This difference is clinically significant, as the F877L mutation confers resistance to enzalutamide and apalutamide, rendering them ineffective against tumors harboring this alteration [1].

Prostate Cancer Androgen Receptor Antagonist Drug Resistance F877L Mutation

Enhanced Potency Against F877L Mutant AR Compared to Darolutamide (ODM-201)

TRC253 exhibits greater potency against the F877L mutant AR than darolutamide (ODM-201), another second-generation AR antagonist. In cell-based assays, TRC253 inhibits F877L-mutant AR with an IC50 of 37 nM [1], whereas darolutamide has been reported to inhibit the same mutant (F876L, a synonymous mutation) with an IC50 of 66 nM [2]. This represents a 1.8-fold increase in potency for TRC253, which can be a critical factor in selecting a lead compound for in vitro and in vivo studies focused on this resistance mechanism.

Prostate Cancer Androgen Receptor Antagonist F877L Mutation Darolutamide

Superior Potency Against Wild-Type Androgen Receptor Compared to Enzalutamide

Beyond its advantage against mutant AR, TRC253 also demonstrates greater cellular potency against wild-type AR compared to enzalutamide. TRC253 exhibits an IC50 of 54 nM in LNCaP cells expressing wild-type AR . In contrast, enzalutamide's reported IC50 for wild-type AR in a comparable cellular context is 155 nM [1]. This near 3-fold improvement in potency (2.9x) highlights TRC253's intrinsic activity as a highly effective antagonist even in the absence of resistance mutations.

Prostate Cancer Androgen Receptor Antagonist Wild-Type AR Enzalutamide

Clinical Activity in a Patient Harboring the F877L Mutation

Preliminary clinical evidence from a Phase 1/2A trial (NCT02987829) provides direct validation of TRC253's activity in the context of F877L-mutant disease. In this study, one patient with baseline AR F877L mutation (a known resistance marker to enzalutamide and apalutamide [1]) achieved a partial response (PR) by RECIST criteria and remained on TRC253 treatment for 49 weeks [2]. This is a direct contrast to the expected disease progression on enzalutamide or apalutamide in such a patient, demonstrating that TRC253 can translate its in vitro potency into clinical benefit against this specific resistance mechanism.

Prostate Cancer Clinical Trial F877L Mutation Enzalutamide Resistance

Optimal Application Scenarios for TRC253 in Prostate Cancer and AR Antagonist Research


Investigating Enzalutamide-Resistant Prostate Cancer Driven by AR F877L Mutation

TRC253 is the compound of choice for in vitro and in vivo models of prostate cancer where the F877L AR mutation is the primary driver of resistance to enzalutamide or apalutamide. Its potent IC50 of 37 nM against this mutant ensures complete AR pathway inhibition, and its efficacy has been validated in a xenograft model driven by F877L-mutant AR, where enzalutamide had no antitumor activity [1].

Benchmarking Novel AR Antagonists Against a Full Antagonist with Potent Wild-Type and Mutant Activity

As a potent inhibitor of both wild-type AR (IC50 = 54 nM) and the key F877L mutant, TRC253 serves as an excellent positive control or benchmark compound. Its well-characterized mechanism—preventing AR nuclear translocation and DNA binding [2]—and available in vivo PK data (45% oral bioavailability in mice) make it a reliable standard for comparative studies of new chemical entities targeting the AR pathway.

Clinical Biomarker Validation Studies in Circulating Tumor DNA (ctDNA) Analyses

The clinical trial design (NCT02987829) specifically utilized a central screening process for the AR F877L mutation via a BEAMing digital PCR ctDNA assay [3]. This makes TRC253 an invaluable tool for research groups developing or validating liquid biopsy assays to detect AR LBD mutations. The compound's availability facilitates correlative studies linking mutation status in ctDNA with in vitro drug response, a key step in developing precision medicine strategies for mCRPC.

In Vivo Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC) Models

TRC253's oral bioavailability (F=45% in mice) and demonstrated in vivo efficacy support its use in preclinical animal models. It significantly inhibited the growth of prostate LNCaP SRα F877L tumors in mice by 87% when dosed at 30 mg/kg orally once daily for 72 days [4]. This robust in vivo activity profile, coupled with its unique mutation-targeting capability, makes it a preferred tool for pharmacodynamic and efficacy studies in CRPC xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRC253

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.